molecular formula C12H16N2O4 B12512736 2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid

2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid

Cat. No.: B12512736
M. Wt: 252.27 g/mol
InChI Key: ROHDXJUFQVRDAV-UHFFFAOYSA-N
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Description

2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-phenylpropanoic acid with an amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-3-phenylpropanamido)-2-phenylacetic acid
  • 2-(2-Amino-3-phenylpropanamido)pent-4-enoic acid hydrochloride
  • 2-(2-Amino-3-phenylpropanamido)pentanedioic acid

Uniqueness

Compared to similar compounds, 2-(2-Amino-3-phenylpropanamido)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both an amino group and a hydroxy group on the propanoic acid moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C12H16N2O4/c13-9(6-8-4-2-1-3-5-8)11(16)14-10(7-15)12(17)18/h1-5,9-10,15H,6-7,13H2,(H,14,16)(H,17,18)

InChI Key

ROHDXJUFQVRDAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CO)C(=O)O)N

Origin of Product

United States

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